Methyl 4-(2-chlorophenyl)-5-cyano-2-hydroxy-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate
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Description
Methyl 4-(2-chlorophenyl)-5-cyano-2-hydroxy-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C25H24ClN3O4S and its molecular weight is 497.99. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
One significant application of derivatives of the mentioned compound is in the field of chemical synthesis, where these compounds serve as precursors or intermediates in the synthesis of more complex molecules. For example, the oxidation of the sulfur atom in a similar compound has been studied, leading to the formation of a structurally related compound with potential applications in medicinal chemistry and material science. The structural identification of these compounds is often achieved through techniques like 1H NMR spectroscopy and X-ray structural analysis, providing insights into their potential utility in designing novel chemical entities with desired properties (Krasnova et al., 2013).
Anticonvulsant Properties
Research into the anticonvulsant properties of enaminones derived from similar compounds has demonstrated the importance of hydrogen bonding and molecular structure in their biological activity. The crystal structures of these anticonvulsant enaminones have been determined, highlighting the role of sofa conformations and intramolecular hydrogen bonding in their efficacy. This research contributes to the understanding of how structural features influence the biological activities of these compounds, potentially guiding the design of new anticonvulsant drugs (Kubicki et al., 2000).
Cytotoxic Activity
The synthesis and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives, starting from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, have been explored. These studies involve characterizing the molecular structures and evaluating their cytotoxic effects against various cancer cell lines, offering valuable data for the development of new anticancer agents. Such research underscores the potential of derivatives of the primary compound in contributing to the discovery and development of novel therapeutic agents with anticancer properties (Stolarczyk et al., 2018).
Supramolecular Aggregation
Investigations into the supramolecular aggregation of polysubstituted pyridines, including ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate, have been conducted. These studies focus on understanding the intermolecular interactions, such as C-H...O, C-H...F, and C-H...π interactions, which play crucial roles in the stabilization of crystal structures. This research is pivotal in material science, particularly in the design of molecular crystals with specific properties for applications in electronic devices and sensors (Suresh et al., 2007).
Properties
IUPAC Name |
methyl 4-(2-chlorophenyl)-5-cyano-2-oxo-6-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-3,4-dihydro-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O4S/c1-13-9-14(2)22(15(3)10-13)28-19(30)12-34-24-17(11-27)20(16-7-5-6-8-18(16)26)21(23(31)29-24)25(32)33-4/h5-10,20-21H,12H2,1-4H3,(H,28,30)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCFUTRSZUZGKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=C(C(C(C(=O)N2)C(=O)OC)C3=CC=CC=C3Cl)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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